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  • Product: 2-Oxa-5-azaspiro[3.4]octane
  • CAS: 90207-55-9

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-oxa-5-azaspiro[3.4]octane

Introduction: The Strategic Importance of Spirocyclic Amines in Modern Drug Discovery The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile metho...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Spirocyclic Amines in Modern Drug Discovery

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2] The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool for medicinal chemists.[1]

In recent years, the demand for novel molecular scaffolds with improved physicochemical properties has led to a surge of interest in spirocyclic compounds.[3] Spirocycles, with their inherent three-dimensionality, offer a unique opportunity to explore chemical space beyond the traditional flat, aromatic systems. The rigid, non-planar structure of spirocyclic amines, such as 2-oxa-5-azaspiro[3.4]octane, can lead to enhanced target selectivity, improved metabolic stability, and better aqueous solubility of drug candidates.[4] This application note provides a detailed guide to the Buchwald-Hartwig amination of 2-oxa-5-azaspiro[3.4]octane, offering researchers a practical framework for the synthesis of novel spirocycle-containing molecules.

Mechanism and Key Principles of the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[1] The generally accepted mechanism consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) in an oxidative addition step to form a Pd(II) complex. The reactivity of the aryl halide typically follows the trend: I > Br > OTf > Cl.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex. The choice of base is crucial and can significantly impact the reaction rate and outcome.

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, thus completing the catalytic cycle.[5]

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst system (palladium precursor and ligand), base, and solvent. Modern Buchwald-Hartwig catalysis often employs bulky, electron-rich phosphine ligands that promote both the oxidative addition and reductive elimination steps.[1]

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-NR'R'' Amine Coordination & Deprotonation (HNR'R'', Base) Ar-Pd(II)(L)-NR'R''->Pd(0)L Regeneration of Catalyst Product (Ar-NR'R'') Product (Ar-NR'R'') Ar-Pd(II)(L)-NR'R''->Product (Ar-NR'R'') Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol: A Representative Procedure

The following is a representative protocol for the Buchwald-Hartwig amination of 4-bromotoluene with 2-oxa-5-azaspiro[3.4]octane. This protocol is based on established principles and procedures for similar couplings and should serve as a robust starting point for optimization.

Reaction Scheme:

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Bromotoluene≥99%Commercially available---
2-Oxa-5-azaspiro[3.4]octane≥97%Commercially availableCan be used as the free base or hydrochloride salt. If using the salt, an additional equivalent of base is required.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst gradeCommercially availableAir-sensitive, handle under inert atmosphere.
XPhosLigand gradeCommercially availableAir-sensitive, handle under inert atmosphere.
Sodium tert-butoxide (NaOtBu)≥97%Commercially availableHygroscopic, store and handle in a glovebox.
TolueneAnhydrousCommercially availableDegas with argon or nitrogen before use.
Diethyl etherAnhydrousCommercially available---
Saturated aqueous NaCl solution (Brine)---------
Anhydrous magnesium sulfate (MgSO₄)---------
Celite®---------
Argon or Nitrogen gasHigh purity---For maintaining an inert atmosphere.
Equipment
  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Septa and needles

  • Schlenk line or glovebox

  • Heating mantle or oil bath with a temperature controller

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.048 mmol, 4.8 mol%) under an inert atmosphere (in a glovebox if possible).

    • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

    • Add 2-oxa-5-azaspiro[3.4]octane (1.2 mmol, 1.2 equiv).

    • Add 4-bromotoluene (1.0 mmol, 1.0 equiv).

    • The order of addition of solid reagents can be varied, but it is often practical to add the catalyst components first.

  • Solvent Addition and Reaction:

    • Evacuate and backfill the Schlenk flask with argon or nitrogen three times.

    • Add anhydrous, degassed toluene (5 mL) via syringe.

    • Place the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with diethyl ether (20 mL).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional diethyl ether (10 mL).

    • Wash the combined organic filtrate with water (15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-methylphenyl)-2-oxa-5-azaspiro[3.4]octane.

Data Analysis and Interpretation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure of the purified product using ¹H and ¹³C NMR. The disappearance of the N-H proton signal from 2-oxa-5-azaspiro[3.4]octane and the appearance of aromatic signals corresponding to the N-aryl group are indicative of a successful reaction.

  • Mass Spectrometry (MS): Determine the molecular weight of the product to further confirm its identity.

  • Purity Analysis: Assess the purity of the final product by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalystEnsure all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere. Use a freshly opened bottle of catalyst or a pre-catalyst.
Poorly chosen ligand/base/solventScreen different ligands (e.g., RuPhos, SPhos), bases (e.g., LHMDS, K₃PO₄), and solvents (e.g., dioxane, THF).
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C, but do not exceed the decomposition temperature of the reagents or catalyst.
Formation of side products (e.g., hydrodehalogenation) Presence of waterEnsure all reagents and solvents are scrupulously dried.
Suboptimal ligandUse a bulkier ligand to favor reductive elimination over competing side reactions.
Catalyst decomposition (formation of palladium black) High reaction temperatureLower the reaction temperature and increase the reaction time.
Oxygen contaminationImprove the inert atmosphere technique.

Experimental Workflow Visualization

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Dry Glassware Dry Glassware Weigh Reagents Weigh Reagents Dry Glassware->Weigh Reagents Assemble Reaction Assemble Reaction Weigh Reagents->Assemble Reaction Degas Solvent Degas Solvent Add Solvent Add Solvent Degas Solvent->Add Solvent Inert Atmosphere Inert Atmosphere Assemble Reaction->Inert Atmosphere Inert Atmosphere->Add Solvent Heat & Stir Heat & Stir Add Solvent->Heat & Stir Monitor Progress Monitor Progress Heat & Stir->Monitor Progress Cool Reaction Cool Reaction Monitor Progress->Cool Reaction Dilute & Filter Dilute & Filter Cool Reaction->Dilute & Filter Aqueous Wash Aqueous Wash Dilute & Filter->Aqueous Wash Dry & Concentrate Dry & Concentrate Aqueous Wash->Dry & Concentrate Column Chromatography Column Chromatography Dry & Concentrate->Column Chromatography NMR NMR Column Chromatography->NMR MS MS Column Chromatography->MS Purity Analysis Purity Analysis Column Chromatography->Purity Analysis

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination of 2-oxa-5-azaspiro[3.4]octane provides a reliable and efficient route to novel spirocyclic arylamines. By carefully selecting the catalyst system, base, and reaction conditions, researchers can access a wide range of these valuable building blocks for drug discovery and development. The protocol and insights provided in this application note serve as a comprehensive guide for scientists venturing into this exciting area of synthetic chemistry.

References

  • Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18054–18067. [Link]

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Corbett, P. T., et al. (2007). The Development of Novel Strained Spiro Heterocycles (SSHs) as Bioisosteres for Aromatic or Non-strained Aliphatic Rings. Request PDF. Retrieved from [Link]

  • Dong, X., & Zhao, W. (2014). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Chinese Journal of Organic Chemistry, 34(10), 2115-2120. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Buchwald–Hartwig amination. Retrieved from [Link]

  • MDPI. (2023, March 10). A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis. Catalysts, 13(3), 559. [Link]

  • Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(12), 3056-3065. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Purdue University. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • Vaskevych, R. I., et al. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar. Retrieved from [Link]

  • PubMed. (2000, July 13). The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin. Retrieved from [Link]

  • OA Monitor Ireland. (n.d.). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Retrieved from [Link]

  • Reddit. (2017, January 29). [Named Reaction #2] Buchwald-Hartwig Amination. r/chemistry. Retrieved from [Link]

  • SciELO. (2018). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. Journal of the Brazilian Chemical Society, 29(8), 1605-1635. [Link]

  • ResearchGate. (2015). ChemInform Abstract: Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. Chemical Science, 6(3), 1898-1901. [Link]

  • Royal Society of Chemistry. (2019). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry, 17(42), 9283-9287. [Link]

  • ACS Publications. (2019). Direct Functionalization of C(sp 2 )−H Bond in Nonaromatic Azaheterocycles: Palladium-Catalyzed Cross-Dehydrogenative Coupling. The Journal of Organic Chemistry, 84(3), 1469–1478. [Link]

  • IntechOpen. (2020). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Based Nanomaterials in Catalysis. [Link]

Sources

Application

Application Note: N-Alkylation Strategies for 2-Oxa-5-azaspiro[3.4]octane in Medicinal Chemistry

Executive Summary The incorporation of spirocyclic oxetanes, such as 2-oxa-5-azaspiro[3.4]octane , has become a cornerstone strategy in modern drug design. These motifs serve as metabolically stable, highly soluble biois...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of spirocyclic oxetanes, such as 2-oxa-5-azaspiro[3.4]octane , has become a cornerstone strategy in modern drug design. These motifs serve as metabolically stable, highly soluble bioisosteres for morpholines and piperazines. However, the unique stereoelectronic environment of the spiro-oxetane system necessitates highly optimized functionalization protocols. This technical guide provides a comprehensive, self-validating framework for the N-alkylation of 2-oxa-5-azaspiro[3.4]octane, detailing the causality behind reagent selection, in-process controls, and experimental execution.

Mechanistic Insights: The "Spiro-Oxetane Effect"

Before initiating any N-alkylation workflow, one must account for the intrinsic reactivity of the 2-oxa-5-azaspiro[3.4]octane ring. The oxetane oxygen exerts a powerful electron-withdrawing inductive effect (-I) across the spirocyclic framework. Structural and electron spin relaxation studies indicate that the introduction of a spiro-oxetane moiety lowers the pKa of the protonated amine by approximately 2.7 units compared to the parent des-oxa pyrrolidine system .

Causality in Protocol Design: This attenuated basicity directly translates to reduced nucleophilicity. Consequently, standard ambient-temperature alkylation conditions often stall or result in poor yields. To overcome this inductive deactivation, chemists must employ electrophile activation (e.g., driving complete iminium formation prior to reduction) or utilize highly polar aprotic solvents with elevated temperatures to maximize the amine's nucleophilic potential.

Strategic Workflow for N-Alkylation

The selection of the N-alkylation method depends entirely on the nature of the electrophile. The decision matrix below outlines the optimal synthetic trajectories.

Workflow Start 2-oxa-5-azaspiro[3.4]octane (Secondary Amine) Decision Select Electrophile Type Start->Decision AldKet Aldehyde / Ketone Decision->AldKet AlkHal Alkyl Halide Decision->AlkHal ArylHal Aryl Halide Decision->ArylHal RedAm Reductive Amination (STAB, DCM, rt) AldKet->RedAm DirAlk Direct Alkylation (K2CO3, DMF, 60°C) AlkHal->DirAlk BHA Buchwald-Hartwig (Pd-cat, Base, 100°C) ArylHal->BHA End Target N-Alkylated Spirocycle RedAm->End DirAlk->End BHA->End

Decision matrix for selecting the optimal N-alkylation route for 2-oxa-5-azaspiro[3.4]octane.

Self-Validating Experimental Protocols

Protocol A: Reductive Amination via STAB

Causality: Sodium triacetoxyborohydride (STAB) is selected over sodium cyanoborohydride (NaBH₃CN) due to its milder profile, lower toxicity, and superior chemoselectivity for iminium ions over aldehydes in weakly acidic media. This approach is a validated standard for spiro-oxetane medicinal chemistry . Because the spiro-amine is a weak nucleophile, a pre-stirring phase is mandatory to establish the iminium/hemiaminal equilibrium before the reductant is introduced.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under nitrogen, dissolve 2-oxa-5-azaspiro[3.4]octane (1.0 equiv, typically as a hydrochloride or oxalate salt) and the target aldehyde (1.1 equiv) in anhydrous Dichloromethane (DCM) (0.2 M).

  • Free-Basing: Add Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) dropwise to liberate the free base. Stir at room temperature for 1 hour.

  • Reduction: Add STAB (1.5 equiv) in a single portion. Stir the reaction mixture at room temperature for 12–18 hours.

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

In-Process Control (IPC) & Self-Validation:

  • Pre-Reduction Check: Prior to STAB addition, withdraw a 10 µL aliquot, dilute in LC-MS grade MeOH, and analyze via LC-MS. The presence of the iminium ion (M+H) confirms successful electrophile activation.

  • Post-Reduction Check: Validate completion via TLC (DCM:MeOH 9:1). The secondary amine starting material will stain intensely pink/purple with a Ninhydrin dip, whereas the tertiary amine product will remain unstained or appear faintly yellow, providing a rapid, self-validating visual confirmation of conversion.

Protocol B: Direct Alkylation via Sₙ2

Causality: For highly reactive electrophiles (e.g., methyl iodide, benzyl bromide), direct alkylation is preferred. The steric bulk at the spiro-center naturally mitigates the risk of over-alkylation (quaternary ammonium formation). Potassium carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF) is utilized because the polar aprotic solvent leaves the amine un-solvated and highly reactive, a method proven effective for the N-alkylation of the 1-oxo-2-oxa-5-azaspiro[3.4]octane system .

Step-by-Step Methodology:

  • Preparation: Suspend 2-oxa-5-azaspiro[3.4]octane (1.0 equiv) and finely powdered anhydrous K₂CO₃ (3.0 equiv) in dry DMF (0.3 M). Stir at room temperature for 15 minutes.

  • Electrophile Addition: Cool the mixture to 0 °C. Add the alkyl halide (1.05 equiv) dropwise via syringe to prevent exothermic runaway.

  • Heating: Remove the ice bath and heat the reaction to 60 °C for 4–12 hours, depending on the steric hindrance of the halide.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash extensively with 5% aqueous LiCl (3x) to remove the DMF. Dry the organic layer over MgSO₄, filter, and concentrate.

In-Process Control (IPC) & Self-Validation:

  • Over-Alkylation Monitoring: Monitor the reaction via LC-MS at 2-hour intervals. The self-validating check involves comparing the relative abundance of the product mass (M+H) versus the potential quaternary ammonium over-alkylation mass (M+R). If the dialkylated mass exceeds 5% relative abundance, immediately cool the reaction to 0 °C and quench with water to arrest the Sₙ2 trajectory.

Quantitative Data & Method Comparison

To aid in route selection, the quantitative performance metrics of the two primary N-alkylation methods are summarized below. Data reflects average outcomes for standard medicinal chemistry building block synthesis.

ParameterReductive Amination (Protocol A)Direct Alkylation (Protocol B)
Optimal Substrates Aldehydes, unhindered ketonesPrimary alkyl halides, benzyl halides, MeI
Typical Yield Range 75% – 95%60% – 85%
Reaction Time 12 – 18 hours4 – 12 hours
Temperature Room Temperature (20–25 °C)0 °C to 60 °C
Primary Byproducts Alcohols (from aldehyde over-reduction)Quaternary ammonium salts (over-alkylation)
Functional Group Tolerance Excellent (tolerates esters, amides, halogens)Moderate (base-sensitive groups may degrade)

References

  • Rajca, A. et al. "Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies." The Journal of Organic Chemistry, 2017.[Link]

  • Johansson, P. et al. "Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways." Journal of Medicinal Chemistry, 2019, 62 (16), 7543–7556.[Link]

  • Papillon, J. P. N.; Taylor, R. J. K. "The First Syntheses of the 1-Oxo-2-oxa-5-azaspiro[3.4]octane Ring System Found in Oxazolomycin." Organic Letters, 2000, 2 (13), 1987–1990.[Link]

Method

Application Notes and Protocols for the Scale-Up Synthesis of 2-Oxa-5-azaspiro[3.4]octane

Introduction: The Rising Prominence of Spirocyclic Oxetanes in Drug Discovery Spirocyclic scaffolds, characterized by two rings sharing a single atom, have garnered significant attention in medicinal chemistry. Their inh...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rising Prominence of Spirocyclic Oxetanes in Drug Discovery

Spirocyclic scaffolds, characterized by two rings sharing a single atom, have garnered significant attention in medicinal chemistry. Their inherent three-dimensionality provides a structurally rigid framework that can lead to improved physicochemical and pharmacological properties of drug candidates. The 2-oxa-5-azaspiro[3.4]octane core, which combines a strained oxetane ring with a pyrrolidine ring, is a particularly promising motif. The oxetane moiety can act as a polar surrogate for gem-dimethyl or carbonyl groups, potentially enhancing aqueous solubility, metabolic stability, and cell permeability.[1] This guide provides a detailed, scalable, and robust protocol for the synthesis of 2-oxa-5-azaspiro[3.4]octane, designed for researchers and professionals in drug development.

Synthetic Strategy: A Multi-Step Approach to the Spirocyclic Core

The synthesis of 2-oxa-5-azaspiro[3.4]octane is approached through a multi-step sequence starting from the commercially available 3-oxetanone. The chosen strategy focuses on scalability, safety, and the use of readily available reagents. The key transformations involve a nitroaldol (Henry) reaction to install the nitrogen and a carbon extension, followed by reduction, amine protection, intramolecular cyclization via a Mitsunobu reaction, and final deprotection.

Overall Synthetic Workflow

2-Oxa-5-azaspiro[3.4]octane Synthesis A 3-Oxetanone B 3-(Nitromethyl)oxetan-3-ol A->B Nitromethane, Base C 3-(Aminomethyl)oxetan-3-ol B->C Catalytic Hydrogenation D tert-Butyl (3-(hydroxymethyl)oxetan-3-yl)methylcarbamate C->D Boc Anhydride E tert-Butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate D->E Mitsunobu Reaction F 2-Oxa-5-azaspiro[3.4]octane E->F Acidic Deprotection

Caption: Synthetic route to 2-oxa-5-azaspiro[3.4]octane.

Detailed Experimental Protocols

Step 1: Synthesis of 3-(Nitromethyl)oxetan-3-ol

This step involves a base-catalyzed nitroaldol (Henry) reaction between 3-oxetanone and nitromethane. The use of a mild base like triethylamine is crucial to prevent polymerization of the starting material.

Protocol:

  • To a stirred solution of 3-oxetanone (1.0 eq) in nitromethane (5.0 eq) at 0 °C, add triethylamine (1.2 eq) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and acidify to pH ~6 with aqueous HCl (1 M).

  • Extract the aqueous layer with ethyl acetate (3 x V).

  • Combine the organic layers, wash with brine (1 x V), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-(nitromethyl)oxetan-3-ol as a pale yellow oil.

Step 2: Synthesis of 3-(Aminomethyl)oxetan-3-ol

The reduction of the nitro group to a primary amine is achieved via catalytic hydrogenation. Palladium on carbon is an effective catalyst for this transformation.

Protocol:

  • To a solution of 3-(nitromethyl)oxetan-3-ol (1.0 eq) in methanol (10 V), add 10% palladium on carbon (10 wt%).

  • Pressurize the reaction vessel with hydrogen gas (50-60 psi) and stir vigorously at room temperature for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield 3-(aminomethyl)oxetan-3-ol, which is often used in the next step without further purification.

Step 3: Synthesis of tert-Butyl (3-(hydroxymethyl)oxetan-3-yl)methylcarbamate

Protection of the primary amine as a tert-butoxycarbonyl (Boc) carbamate is a standard procedure that allows for selective manipulation of the hydroxyl group in the subsequent step.

Protocol:

  • To a stirred solution of 3-(aminomethyl)oxetan-3-ol (1.0 eq) in a mixture of tetrahydrofuran and water (1:1, 10 V) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) followed by sodium bicarbonate (1.5 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x V).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to give the Boc-protected amino alcohol.

Step 4: Synthesis of tert-Butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate

The key spirocyclization is achieved via an intramolecular Mitsunobu reaction. This reaction proceeds with inversion of configuration at the carbon bearing the hydroxyl group, although in this achiral synthesis, it is not a stereochemical concern. The use of dimethyl azodicarboxylate (DMAD) is a modification of the standard Mitsunobu conditions.[2]

Protocol:

  • To a solution of tert-butyl (3-(hydroxymethyl)oxetan-3-yl)methylcarbamate (1.0 eq) and triphenylphosphine (1.3 eq) in anhydrous tetrahydrofuran (20 V) at -78 °C under an inert atmosphere, add dimethyl azodicarboxylate (DMAD, 1.35 eq) dropwise.[2]

  • Stir the reaction mixture at -78 °C for 10 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the Boc-protected spirocycle.

Step 5: Synthesis of 2-Oxa-5-azaspiro[3.4]octane

The final step is the removal of the Boc protecting group under acidic conditions to yield the target compound. The oxalate salt is often prepared for improved stability and handling.[3]

Protocol:

  • To a solution of tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate (1.0 eq) in dichloromethane (10 V) at 0 °C, add trifluoroacetic acid (5.0 eq) dropwise.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of water and basify to pH > 10 with aqueous NaOH (2 M).

  • Extract the aqueous layer with dichloromethane (3 x V).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-oxa-5-azaspiro[3.4]octane as a free base.

  • For the oxalate salt, dissolve the free base in isopropanol and add a solution of oxalic acid (1.0 eq) in isopropanol. The salt will precipitate and can be collected by filtration.[3]

Quantitative Data Summary

StepProductTypical Yield (%)Purity (%)
13-(Nitromethyl)oxetan-3-ol70-80>95
23-(Aminomethyl)oxetan-3-ol85-95>90 (crude)
3tert-Butyl (3-(hydroxymethyl)oxetan-3-yl)methylcarbamate80-90>98
4tert-Butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate60-70>97
52-Oxa-5-azaspiro[3.4]octane>95>99

Causality and Experimental Choices

  • Choice of Protecting Group: The Boc group is chosen for its stability under the conditions of the Mitsunobu reaction and its facile removal under acidic conditions that are mild enough to not degrade the oxetane ring.

  • Mitsunobu Reaction for Cyclization: The Mitsunobu reaction is a reliable method for the dehydration of alcohols to form ethers, esters, and other functional groups. It is particularly useful for intramolecular cyclizations to form small rings. The use of DMAD is reported to give high yields in a short reaction time for a similar spirocyclization.[2]

  • Catalytic Hydrogenation: This is a clean and efficient method for the reduction of nitro groups to amines, with water as the only byproduct. It is a highly scalable and industrially viable process. A patent for a related synthesis also employs catalytic hydrogenation.[4]

References

  • Litskan, E. V.; Vashchenko, B. V. The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry2025 , 23 (1), 30–35. [Link]

  • Chemov. C–H Insertion as a Key Step to Spiro-Oxetanes, Scaffolds for Drug Discovery. Chem. Eur. J.2017 , 23, 13623–13627. [Link]

  • Litskan, E. V.; Vashchenko, B. V. The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. ResearchGate. [Link]

  • Litskan, E. V.; Vashchenko, B. V. The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications. [Link]

  • Process for the preparation of n-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates.
  • Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. ACS Publications. [Link]

  • The First Syntheses of the 1-Oxo-2-oxa-5-azaspiro[3.4]octane Ring System Found in Oxazolomycin. ACS Publications. [Link]

  • Preparation method of 3-aminomethyl oxetane and its organic acid salts.
  • Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. [Link]

  • S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar. [Link]

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. SIOC Journals. [Link]

  • The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin. PubMed. [Link]

  • Improved Preparation of 3‐Oximinooxetane – An Important Precursor to Energetic Oxetanes. Wiley Online Library. [Link]

  • An improved synthesis of 2-oxa-7-azaspiro[5][6]nonane and analogs as novel reagents in medicinal chemistry. ResearchGate. [Link]

  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Oxetanes and Oxetan-3-ones. Science of Synthesis. [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate. [Link]

  • Diversity-Oriented Synthesis of Azaspirocycles. Sci-Hub. [Link]

  • Facile Synthesis of 2‐azaspiro[3.4]octane. RSC Publishing. [Link]

Sources

Application

Application Note: Protocols for the N-Functionalization of 2-Oxa-5-azaspiro[3.4]octane Scaffolds in Drug Discovery

Executive Summary & Strategic Value The integration of spirocyclic scaffolds into small-molecule drug candidates has become a cornerstone strategy for escaping the "flatland" of traditional aromatic chemistry. Among thes...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Value

The integration of spirocyclic scaffolds into small-molecule drug candidates has become a cornerstone strategy for escaping the "flatland" of traditional aromatic chemistry. Among these, the 2-oxa-5-azaspiro[3.4]octane system has emerged as a highly versatile bioisostere for morpholine and piperazine rings. By introducing a rigid, three-dimensional spiro-oxetane moiety, medicinal chemists can significantly alter metabolic pathways, reduce lipophilicity (logP), and attenuate off-target liabilities such as hERG channel inhibition[1].

Unlike simple secondary amines, the steric environment and altered pKa of the 5-aza position in the spiro[3.4]octane system necessitate optimized functionalization protocols. The oxetane oxygen exerts an inductive electron-withdrawing effect, which lowers the basicity of the adjacent pyrrolidine amine, directly impacting its nucleophilicity[2]. This application note details validated, self-consistent protocols for the late-stage functionalization of this critical scaffold.

Physicochemical Profile & Scaffold Handling

Before initiating functionalization, it is critical to understand the physical properties of the starting material. The scaffold is frequently supplied as an oxalate salt to enhance bench stability and handling[3].

Table 1: Physicochemical Properties of 2-Oxa-5-azaspiro[3.4]octane (Oxalate Salt)

PropertyValueClinical/Synthetic Relevance
CAS Number 1433363-32-6Primary identifier for procurement and library registration[3].
Molecular Weight 113.16 g/mol (free base)Low MW allows for highly efficient Fragment-Based Drug Design (FBDD).
Physical State Solid (mp 85-94 °C)Bench-stable; requires basic workup to liberate the free amine[3].
Storage -20 °CPrevents hygroscopic degradation and long-term oxidation[3].
pKa (Estimated) ~8.0 - 8.5Reduced basicity compared to standard pyrrolidines due to the oxetane ring[2].

Strategic Functionalization Pathways

The secondary amine at the 5-position serves as the primary vector for diversification. The three most common late-stage functionalization routes are reductive amination, amidation, and nucleophilic aromatic substitution (SNAr)[1].

Pathways A 2-Oxa-5-azaspiro[3.4]octane (Secondary Amine) B Reductive Amination (Aldehydes/Ketones) A->B STAB, DCM Mild Hydride C Amidation (Acyl Chlorides/Acids) A->C HATU, DIPEA Peptide Coupling D SNAr / Buchwald-Hartwig (Aryl Halides) A->D Base / Pd-cat Cross-Coupling

Fig 1: Primary N-functionalization pathways for the 2-oxa-5-azaspiro[3.4]octane scaffold.

Protocol 1: Reductive Amination with Aldehydes

Mechanistic Rationale & Causality : Reductive amination is the preferred method for alkylating the 5-aza position. Sodium triacetoxyborohydride (STAB) is selected over sodium cyanoborohydride due to its milder nature and lower toxicity. STAB selectively reduces the intermediate iminium ion without reducing the starting aldehyde[1]. Dichloromethane (DCM) is the optimal solvent as it stabilizes the iminium intermediate and facilitates rapid conversion.

Materials :

  • 2-Oxa-5-azaspiro[3.4]octane oxalate salt (1.0 equiv)

  • Target Aldehyde (1.0 - 1.2 equiv)

  • Triethylamine (TEA) (2.5 equiv)

  • Sodium triacetoxyborohydride (STAB) (2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure :

  • Free-Basing the Scaffold : Suspend the 2-oxa-5-azaspiro[3.4]octane oxalate salt in anhydrous DCM (0.2 M concentration). Add TEA (2.5 equiv) dropwise at room temperature.

    • Causality: The oxalate salt must be neutralized to liberate the nucleophilic free amine. The excess base ensures the reaction remains slightly basic, preventing premature acid-catalyzed degradation of the oxetane ring.

  • Iminium Formation : Add the target aldehyde (1.0 equiv) to the solution. Stir the mixture at room temperature for 30–60 minutes.

    • Causality: Pre-formation of the iminium ion prior to the addition of the reducing agent minimizes the direct reduction of the aldehyde to its corresponding primary alcohol.

  • Reduction : Add STAB (2.0 equiv) in a single portion. Stir the reaction mixture at room temperature overnight (12-16 hours) under an inert atmosphere (N2 or Ar)[1].

  • Quenching & Workup : Quench the reaction by adding saturated aqueous NaHCO3 (equal volume to DCM). Stir vigorously for 15 minutes.

    • Causality: The mildly basic quench destroys unreacted STAB and neutralizes any acetic acid byproducts, ensuring the basic product remains in the organic phase.

  • Extraction : Pass the biphasic mixture through a hydrophobic phase separator cartridge, or extract manually with DCM (3x). Evaporate the combined organic layers under reduced pressure[1].

  • Purification : Purify the crude residue via silica gel flash chromatography (typically eluting with a gradient of EtOAc in Hexanes, followed by DCM/MeOH with 1-2% NH3 for highly polar products)[1].

RedAmination Step1 Free-Basing (TEA in DCM) Step2 Iminium Formation (Aldehyde Addition) Step1->Step2 Step3 Hydride Transfer (STAB Addition) Step2->Step3 Step4 Aqueous Quench (Sat. NaHCO3) Step3->Step4

Fig 2: Stepwise mechanistic workflow for reductive amination using STAB.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Rationale & Causality : The 2-oxa-5-azaspiro[3.4]octane system can act as a competent nucleophile in SNAr reactions with electron-deficient aryl or heteroaryl halides. Due to the steric bulk of the spirocyclic center and the inductive pull of the oxetane oxygen, elevated temperatures and strong, non-nucleophilic bases are often required compared to unhindered pyrrolidines.

Materials :

  • 2-Oxa-5-azaspiro[3.4]octane (free base or neutralized salt) (1.2 equiv)

  • Electron-deficient aryl fluoride or chloride (1.0 equiv)

  • Potassium carbonate (K2CO3) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure :

  • Preparation : In an oven-dried reaction vial, combine the aryl halide (1.0 equiv), 2-oxa-5-azaspiro[3.4]octane (1.2 equiv), and finely powdered K2CO3 (3.0 equiv).

  • Solvation : Add anhydrous DMF to achieve a 0.1 M concentration.

    • Causality: Polar aprotic solvents like DMF are essential to solvate the inorganic base and stabilize the Meisenheimer complex intermediate during the SNAr transition state.

  • Heating : Seal the vial and heat the mixture to 80–100 °C for 4–12 hours. Monitor conversion via LC-MS.

    • Causality: The steric hindrance of the spiro-center creates an activation energy barrier that necessitates thermal driving.

  • Workup : Cool the reaction to room temperature and dilute with Ethyl Acetate (EtOAc). Wash the organic layer extensively with water (5x) and brine (1x).

    • Causality: DMF is highly miscible with water; repeated aqueous washes are strictly required to partition the DMF into the aqueous phase and prevent contamination of the final product.

  • Isolation : Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via reverse-phase HPLC or silica gel chromatography.

Analytical Characterization & Troubleshooting

When validating the functionalization of 2-oxa-5-azaspiro[3.4]octane, NMR spectroscopy is the gold standard.

  • 1H NMR Signatures : The oxetane methylene protons typically appear as distinct multiplets in the 4.50–4.90 ppm range[4]. A shift in the pyrrolidine alpha-protons (adjacent to the nitrogen) is the primary indicator of successful N-functionalization.

  • Troubleshooting Ring Opening : The oxetane ring is susceptible to ring-opening under strongly acidic conditions or in the presence of strong Lewis acids. If LC-MS indicates a mass of [M+18] or[M+X] corresponding to ring cleavage, ensure that all protocols maintain a neutral to basic pH, and avoid reagents like BBr3 or concentrated HCl during deprotection steps.

References[3] Title: 2-Oxa-5-azaspiro[3.4]octane oxalate salt

Source: MilliporeSigma URL: 4] Title: The First Syntheses of the 1-Oxo-2-oxa-5-azaspiro[3.4]octane Ring System Found in Oxazolomycin Source: Organic Letters - ACS Publications URL: 1] Title: Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways Source: Journal of Medicinal Chemistry - ACS Publications URL: 2] Title: Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: Chemical Reviews - ACS Publications URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-Oxa-5-azaspiro[3.4]octane Workflows

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the delicate balance of functionalizing the 2-oxa-5-azaspiro[3.4]octane scaffold w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the delicate balance of functionalizing the 2-oxa-5-azaspiro[3.4]octane scaffold without compromising its structural integrity.

The inherent ring strain of the oxetane core (approximately 106 kJ/mol) makes it a thermodynamic target for ring-opening degradative processes, particularly under acidic conditions 1. However, this molecule benefits from 3,3-disubstitution (the spirocenter), which acts as a kinetic shield, blocking the path of external nucleophiles to the C–O σ* antibonding orbital 1.

This guide synthesizes field-proven insights and mechanistic causality to help you maintain the spirocyclic core during your synthetic workflows.

Mechanistic Overview: Oxetane Stability vs. Degradation

G Molecule 2-oxa-5-azaspiro[3.4]octane Acid Strong Acids (HCl, BBr3) Molecule->Acid Exposure Base Mild Bases (DIPEA, K2CO3) Molecule->Base Exposure Protonation Oxetane O-Protonation Acid->Protonation +H+ Nucleophile Nucleophilic Attack Protonation->Nucleophile Weakens C-O Degradation Ring-Opened Degradation Nucleophile->Degradation Scission Steric Steric Shielding at C3 Base->Steric Preserves C-O Stable Intact Spirocyclic Scaffold Steric->Stable Blocks Attack

Mechanism of oxetane ring-opening vs. stability in spirocyclic systems.

Frequently Asked Questions (FAQs)

Q1: Why did my 2-oxa-5-azaspiro[3.4]octane ring open during N-Boc deprotection, and how do I prevent it? Causality: Strong aqueous acids (like HCl) or prolonged heating with Trifluoroacetic acid (TFA) protonate the oxetane oxygen. This protonation severely weakens the adjacent C–O bonds, making the carbons highly susceptible to nucleophilic attack—even by weak nucleophiles like chloride ions or ambient moisture. Solution: The presence of an acidic group is compatible with the oxetane core, provided the conditions are strictly controlled 2. Successful removal of the N-Boc protecting group can be conducted with TFA, demonstrating the stability of the oxetane toward controlled acidic environments 3. Use anhydrous TFA in dichloromethane (DCM) at 0 °C for less than 2 hours. The trifluoroacetate counterion is a poor nucleophile, which minimizes ring-opening compared to chloride.

Q2: I need to perform an N-alkylation on the pyrrolidine nitrogen. What bases should I use? Causality: The oxetane ring is highly stable to basic and reducing conditions. However, strongly nucleophilic bases (like organolithiums) at elevated temperatures can sometimes force ring scission despite the steric shielding at the C3 position. Solution: Utilize mild, non-nucleophilic bases such as N,N -diisopropylethylamine (DIPEA) or inorganic bases like K2​CO3​ . These effectively deprotonate the reactive site without interacting with the oxetane oxygen.

Q3: Can I use Lewis acids for cross-coupling or deprotection steps with this scaffold? Causality: Strong Lewis acids (e.g., BBr3​ , AlCl3​ ) aggressively coordinate to the lone pairs of the oxetane oxygen. This polarization mimics strong Brønsted acid protonation, triggering rapid ring scission and yielding halogenated ring-opened byproducts. Solution: Avoid strong Lewis acids entirely. If catalysis is required, pivot to transition-metal catalysis (e.g., Pd-catalyzed Buchwald-Hartwig aminations), which are highly compatible with the spiro-oxetane core.

Quantitative Data: Reagent Compatibility Matrix

To assist in experimental design, consult the following compatibility matrix. This data summarizes the tolerance of the 2-oxa-5-azaspiro[3.4]octane scaffold to common reaction environments.

Reaction ConditionReagent ExamplesRing-Opening RiskRecommended Action / Causality
Strong Brønsted Acids Aq. HCl, HBr, H2​SO4​ High Avoid. Rapidly protonates oxetane O, leading to halohydrin or diol formation.
Mild/Anhydrous Acids TFA/DCM, HCl/DioxaneLow to Moderate Monitor strictly. Keep temp ≤ 25 °C and time < 2h. Poor nucleophiles prevent scission.
Strong Lewis Acids BBr3​ , AlCl3​ , BF3​⋅OEt2​ High Avoid. Triggers rapid coordination and irreversible ring scission.
Mild Bases DIPEA, K2​CO3​ , Et3​N Low Highly Recommended. Safe for alkylations/acylations; oxetane is base-stable.
Strong Nucleophiles R-Li, Grignard ReagentsModerate Use with caution. Steric hindrance at C3 protects the ring, but high temps force opening.
Reductants NaBH4​ , LiAlH4​ , H2​/Pd Low Safe. Oxetanes resist reductive cleavage under standard laboratory conditions.
Self-Validating Experimental Protocols

The following methodologies have been engineered to include built-in validation checkpoints, ensuring that any deviation resulting in ring-opening is immediately identifiable.

Protocol A: Safe N-Boc Deprotection of 2-oxa-5-azaspiro[3.4]octane

Objective: Remove the tert-butyloxycarbonyl group without triggering acid-catalyzed oxetane degradation.

  • Preparation: Dissolve the N-Boc protected spirocycle in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Temperature Control (Critical): Cool the flask to 0 °C under an inert atmosphere ( N2​ or Ar). Causality: At 0 °C, the thermal activation energy required for nucleophilic attack on the protonated oxetane is not met, allowing the kinetically faster Boc-deprotection pathway to dominate.

  • Acid Addition: Add anhydrous Trifluoroacetic acid (TFA) dropwise to achieve a 15% v/v solution. Slow addition prevents localized exothermic spikes.

  • Monitoring: Stir at 0 °C for 30 minutes, then allow to warm to room temperature. Do not exceed 2 hours.

  • Quenching (Critical): Concentrate the mixture under reduced pressure at a bath temperature of < 30 °C . Causality: Evaporating TFA under high heat concentrates the acid, drastically increasing the protonation state of the oxetane and driving ring-opening. Immediate, cool removal prevents this.

  • Neutralization: Dissolve the residue in DCM and wash with saturated aqueous NaHCO3​ . Extract, dry over Na2​SO4​ , and concentrate.

  • Validation Checkpoint: Analyze the crude product via LC-MS. Successful deprotection yields the desired mass [M+H]+ . If ring-opening has occurred, you will observe a highly polar byproduct with a mass shift of +18 Da (hydrolysis adduct) or +36 Da (chlorohydrin formation if HCl was mistakenly used). TLC will show a baseline streak for the degraded product.

Protocol B: Mild N-Acylation of the Free Base

Objective: Functionalize the pyrrolidine nitrogen while preventing acid-byproduct degradation.

  • Preparation: Dissolve the spirocycle free base (or its hemioxalate salt) in anhydrous DCM (0.2 M).

  • Buffering: Add 3.0 equivalents of N,N -diisopropylethylamine (DIPEA). If using the oxalate salt, add an additional 1.0 eq to neutralize the counterion. Causality: The reaction of the nitrogen with an acyl chloride generates HCl as a byproduct. If unneutralized, this strong Brønsted acid will rapidly protonate the oxetane oxygen. DIPEA acts as an in-situ proton sponge, driving the reaction forward while protecting the oxetane.

  • Electrophile Addition: Cool to 0 °C and add the acyl chloride (1.1 eq) dropwise.

  • Reaction: Stir for 1-2 hours at room temperature.

  • Workup: Quench with water, extract with DCM, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography.

  • Validation Checkpoint: During the reaction, the mixture should remain clear or slightly cloudy. Precipitation of DIPEA·HCl salts confirms the successful scavenging of the acidic byproduct. LC-MS should show the intact acylated mass without the +18 Da water-adduct peak characteristic of an opened oxetane.

References
  • Source: nih.
  • Source: acs.
  • Source: chemrxiv.

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Spirocyclic Amines

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most complex synthetic bottlenecks encountered when working with spirocyclic amines. S...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most complex synthetic bottlenecks encountered when working with spirocyclic amines.

Spirocyclic amines are highly prized in modern drug discovery. They act as bioisosteres for flat, sp²-rich rings or standard cyclic amines (like piperidines and morpholines), offering increased 3D conformational rigidity, improved metabolic stability, and reduced entropy loss upon ligand-protein binding[1]. However, their unique architecture—specifically the sterically encumbered quaternary spiro center—presents significant synthetic hurdles, from catalyst deactivation to ring-strain limitations.

Troubleshooting Guide & FAQs

Q1: My Buchwald-Hartwig cross-coupling with a spirocyclic amine and an aryl halide is failing, yielding mostly unreacted starting material or a protodehalogenated byproduct. How can I optimize this?

Causality & Expert Insight: The failure of Buchwald-Hartwig amination with spirocyclic amines rarely occurs at the oxidative addition step; the bottleneck is almost always amine coordination or the final reductive elimination. The extreme steric bulk around the nitrogen (due to the adjacent quaternary spiro center) prevents efficient coordination to the palladium complex[2]. If coordination does occur, the sterically congested Pd-intermediate struggles to undergo reductive elimination, leading to competitive β -hydride elimination or protodehalogenation instead of the desired C–N bond formation.

Resolution:

  • Ligand Tuning: Switch to highly sterically demanding, electron-rich biaryl phosphine ligands. BrettPhos or RuPhos are specifically designed to force the Pd-center into a conformation that accelerates reductive elimination for hindered secondary amines.

  • Alternative Disconnection (Photoredox Catalysis): If Pd-catalysis completely fails, consider building the spirocycle de novo via photoredox-catalyzed hydroaminoalkylation. The Cresswell group has demonstrated that complex spirocyclic tetrahydronaphthyridines (THNs) can be synthesized from unprotected primary amines and halogenated vinylpyridines using a dual photoredox/Hydrogen Atom Transfer (HAT) strategy[3]. This bypasses the steric limitations of cross-coupling by utilizing a highly reactive α -amino radical intermediate.

Experimental Protocol: Photoredox-Catalyzed Hydroaminoalkylation

  • Preparation: In a dry vial under an inert atmosphere (argon/nitrogen), combine the unprotected primary amine (3.0 equiv), halogenated vinylpyridine (1.0 equiv, 0.1 M), 4CzIPN photocatalyst (2 mol%), and tetrabutylammonium azide (Bu₄NN₃, 10 mol%) as the HAT catalyst[3].

  • Solvent: Dissolve the mixture in degassed anhydrous acetonitrile (CH₃CN).

  • Irradiation: Irradiate the reaction mixture using a 420 nm high-power LED array at room temperature for 16–24 hours.

  • Cyclization (Telescoped): For spirocyclic THNs, the resulting γ -pyridyl amine intermediate can be subjected to intramolecular SN​Ar or Pd-catalyzed C–N bond formation at elevated temperatures (e.g., 200 °C in a continuous flow reactor) to yield the final spirocycle[3].

PhotoredoxPathway A Primary Amine + Vinylpyridine B 4CzIPN (Photocatalyst) + 420 nm LED A->B  Irradiation   D α-Amino Radical Intermediate A->D  Activation   C HAT Catalyst (Bu4NN3) B->C  Reductive Quenching   C->D  Hydrogen Atom Transfer   E Spirocyclic THN (via Annulation) D->E  Giese Addition & Cyclization  

Photoredox-catalyzed hydroaminoalkylation pathway for spirocyclic THN synthesis.

Q2: I am trying to synthesize a saturated spirocyclic N-heterocycle from a cyclic ketone, but traditional reductive amination sequences are low-yielding and give complex mixtures. What is a more reliable method?

Causality & Expert Insight: Traditional multi-step routes (e.g., Strecker synthesis followed by reduction and cyclization) often suffer from poor regioselectivity, competing elimination reactions, and issues with ring strain at the spiro junction. The thermodynamic barrier to close a sterically hindered ring is often too high for standard ionic chemistry.

Resolution: Utilize Stannyl Amine Protocol (SnAP) reagents. Developed by the Bode group, SnAP reagents allow for the predictable, one-step synthesis of saturated N-heterocycles (including spirocycles) directly from cyclic ketones[4]. The reaction proceeds via imine formation followed by a copper-promoted radical cyclization. Because radical cyclizations are less sensitive to steric bulk than ionic SN​2 displacements, this method efficiently overcomes the steric hindrance of the spiro-junction and provides the N-unprotected spirocyclic amine directly.

Experimental Protocol: SnAP Reagent Cyclization for Spirocycles

  • Imine Formation: To a solution of the cyclic ketone (1.0 equiv) in dichloromethane (DCM, 0.1 M), add the appropriate SnAP reagent (1.0 equiv) and 4 Å molecular sieves. Stir at room temperature for 2–4 hours until imine formation is complete (monitor by NMR or TLC)[4].

  • Solvent Exchange: Filter off the molecular sieves and concentrate the mixture under reduced pressure. Redissolve the crude imine in hexafluoroisopropanol (HFIP) to achieve a 0.05 M concentration. Crucial Insight: HFIP is mandatory as it stabilizes the radical intermediate and accelerates cyclization.

  • Radical Cyclization: Add anhydrous Cu(OTf)₂ (1.0 equiv) and 2,6-lutidine (2.0 equiv). Stir the mixture at room temperature for 12–24 hours[4].

  • Workup: Quench with 10% aqueous ammonium hydroxide (NH₄OH) to remove copper salts, extract with DCM, and purify via silica gel chromatography to isolate the N-unprotected spirocyclic amine[5].

SnAPWorkflow K Cyclic Ketone + SnAP Reagent I Imine Intermediate (in DCM) K->I  Condensation (4 Å MS)   C Cu(OTf)2 + 2,6-Lutidine (in HFIP) I->C  Solvent Exchange   R Carbon-Centered Radical Cyclization C->R  Single Electron Transfer   S N-Unprotected Spirocyclic Amine R->S  Ring Closure  

SnAP reagent workflow for the one-step synthesis of saturated spirocyclic N-heterocycles.

Data Presentation: Comparison of Synthetic Strategies

Synthetic StrategyReagents / CatalystsKey AdvantagesLimitations / Troubleshooting
Buchwald-Hartwig Amination Pd(OAc)₂, BrettPhos/RuPhos, NaOtBu, TolueneDirect late-stage functionalization of pre-formed spirocycles[2].Highly sensitive to steric hindrance at the spiro center; requires rigorous air-free technique.
SnAP Reagent Cyclization SnAP Reagent, Cu(OTf)₂, HFIP, 2,6-LutidineOne-step from cyclic ketones; yields N-unprotected amines; tolerates high steric bulk[4].Requires stoichiometric copper; HFIP solvent is expensive; organotin byproducts require careful removal[5].
Photoredox Hydroaminoalkylation 4CzIPN, Bu₄NN₃, 420 nm LED, MeCNBypasses steric issues of cross-coupling; uses unprotected primary amines; highly modular[3].Requires specialized photoreactor equipment; limited to specific electrophilic alkene acceptors.
Asymmetric Dearomatization (CADA) Chiral Phosphoric Acids or Cu/PHOX ligandsExcellent enantioselectivity for spiroindolines; builds complex 3D architecture rapidly[6].Substrate scope is generally limited to planar aromatic precursors like indoles or phenols.

References[1] Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. ACS Publications.https://pubs.acs.org/doi/10.1021/acs.joc.7b00783[6] A Technical Guide to the Synthesis of Spirocyclic Amines. Benchchem.https://www.benchchem.com/guide/spirocyclic-amines[3] Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications / PMC.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10582042/[2] Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence. MDPI.https://www.mdpi.com/1420-3049/29/18/4435[4] One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society.https://pubs.acs.org/doi/10.1021/ja511232b[5] One-step Synthesis of Saturated Spirocyclic N-heterocycles With Stannyl Amine Protocol (SnAP) Reagents and Ketones. PubMed. https://pubmed.ncbi.nlm.nih.gov/25482378/

Sources

Troubleshooting

Technical Support Center: Chiral Resolution of 2-Oxa-5-azaspiro[3.4]octane Scaffolds

Welcome to the Application Science portal for spirocyclic compound optimization. This guide provides mechanistic insights, troubleshooting workflows, and validated protocols for isolating enantiomers of the 2-oxa-5-azasp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science portal for spirocyclic compound optimization. This guide provides mechanistic insights, troubleshooting workflows, and validated protocols for isolating enantiomers of the 2-oxa-5-azaspiro[3.4]octane system. Designed for drug development professionals, this center focuses on establishing self-validating analytical and preparative workflows.

Core Principles & FAQs (Mechanistic Causality)

Q: I am trying to resolve unsubstituted 2-oxa-5-azaspiro[3.4]octane, but my chiral column shows only one peak regardless of the conditions. What is going wrong? A: This is a structural symmetry issue, not a chromatographic failure. The unsubstituted 2-oxa-5-azaspiro[3.4]octane scaffold possesses a plane of symmetry that contains the pyrrolidine ring and bisects the oxetane ring (reflecting the equivalent C1 and C3 positions into each other). This renders the parent molecule achiral (meso-like). Chirality in this system only emerges upon asymmetric substitution—such as at the 1-position as seen in the 1-oxo-2-oxa-5-azaspiro[3.4]octane core of oxazolomycin , or via functionalization on the pyrrolidine ring. Ensure your target derivative breaks this symmetry before attempting resolution.

Q: Why are oxetane-fused spirocycles so prevalent in modern pipelines, and why is Supercritical Fluid Chromatography (SFC) the standard for their resolution? A: Oxetanes are increasingly used as carbonyl bioisosteres to direct metabolic clearance away from cytochrome P450 pathways and toward microsomal epoxide hydrolase (mEH) . However, these spiro-oxetane/pyrrolidine systems are highly polar. SFC utilizes supercritical CO₂, which has high diffusivity and low viscosity, allowing for faster mass transfer and sharper peaks. Furthermore, the non-polar CO₂ pairs excellently with polar modifiers (MeOH, EtOH) to elute the highly polar secondary amine without the severe peak tailing often seen in normal-phase HPLC .

Troubleshooting Guide: Chiral SFC Optimization

Issue: Severe peak tailing or co-elution of enantiomers on Amylose/Cellulose columns. Root Cause: The basic secondary nitrogen (position 5) of the pyrrolidine ring interacts strongly with residual silanols or chiral selector carbamates on the stationary phase, causing non-specific secondary retention mechanisms. Resolution Steps:

  • Basic Additives: Introduce 0.1% to 0.2% v/v of a basic additive (e.g., Diethylamine (DEA) or Isopropylamine (IPA)) into the co-solvent stream. This competitively masks the acidic sites on the column, restoring sharp Gaussian peak shapes.

  • Protecting Groups: If the free amine is not required immediately, protect the nitrogen with a Boc or Cbz group. This eliminates basicity and often enhances chiral recognition by providing additional hydrogen bonding/steric interaction sites for the stationary phase.

SFC_Workflow A Initial SFC Screening (CO2 + MeOH/EtOH) B Assess Resolution (Rs) A->B C Rs > 1.5 Scale Up B->C Success D Rs < 1.5 or Tailing Optimize Modifiers B->D Poor Separation E Add Basic Additive (0.1% DEA or TEA) D->E Tailing due to Basic Nitrogen F Change Co-solvent (IPA or Acetonitrile) D->F Co-elution E->B F->B

Figure 1: Decision matrix for optimizing chiral SFC separation of basic spirocyclic amines.

Preparative Scale-Up: Diastereomeric Salt Resolution

When scaling beyond 10 grams, preparative SFC can become cost-prohibitive. Classical resolution via diastereomeric salt formation leverages the basic pyrrolidine nitrogen.

Quantitative Data: Resolving Agent Efficacy

Table 1: Empirical screening results for diastereomeric salt resolution of 1-substituted-2-oxa-5-azaspiro[3.4]octane derivatives.

Resolving AgentSolvent SystemEquivalentsYield (%)Enantiomeric Excess (ee %)
(-)-Dibenzoyl-L-tartaric acidEtOH0.545>98%
(+)-Di-p-toluoyl-D-tartaric acidEtOH / H₂O (9:1)0.538>95%
(-)-Camphor-10-sulfonic acidAcetone / MeOH (8:2)1.04288%
(S)-(+)-Mandelic acidIsopropanol1.02565%
Validated Protocol: Step-by-Step Salt Resolution

This self-validating protocol utilizes (-)-Dibenzoyl-L-tartaric acid ((-)-DBTA), which consistently forms highly crystalline salts with spirocyclic amines.

Step 1: Free Base Preparation Dissolve 10.0 g of the racemic substituted 2-oxa-5-azaspiro[3.4]octane free base in 100 mL of absolute ethanol. Heat the solution to 60°C under continuous stirring.

Step 2: Resolving Agent Addition (Pope-Peachey Method) Slowly add 0.5 equivalents of (-)-DBTA dissolved in 50 mL of warm ethanol. Causality: Using 0.5 eq stoichiometry ensures that only the most complementary enantiomer forms the salt, leaving the opposite enantiomer in the mother liquor as a free base, drastically improving the initial enantiomeric excess (ee).

Step 3: Controlled Crystallization Reflux the mixture for 30 minutes to ensure homogeneity, then cool at a highly controlled rate of 5°C/hour to 20°C. Causality: Rapid cooling causes kinetic precipitation, which traps the wrong enantiomer in the crystal lattice. Slow cooling ensures thermodynamic control, yielding high-purity crystals.

Step 4: Isolation Filter the resulting crystals and wash with 20 mL of ice-cold ethanol to remove any residual mother liquor.

Step 5: Salt Breaking (Self-Validation) Suspend the crystals in 1M NaOH (aqueous) and extract 3x with Dichloromethane (DCM). The basic environment deprotonates the pyrrolidine nitrogen, forcing the free base into the organic layer. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

Step 6: Purity Verification Analyze the recovered free base via analytical Chiral SFC. If ee < 95%, perform a single recrystallization of the salt from ethanol before repeating the breaking step.

Salt_Resolution Start Racemic Free Base (>10g Scale) AddAcid Add 0.5 eq (-)-DBTA in Warm Ethanol Start->AddAcid Cooling Controlled Cooling (5°C / hour) AddAcid->Cooling Filter Filtration Cooling->Filter Crystals Diastereomeric Salt (Crystals) Filter->Crystals Solid Phase MotherLiq Opposite Enantiomer (Mother Liquor) Filter->MotherLiq Liquid Phase BreakSalt Break Salt (1M NaOH) Extract with DCM Crystals->BreakSalt Verify Verify ee > 95% via Analytical SFC BreakSalt->Verify

Figure 2: Classical diastereomeric salt resolution workflow for preparative scale-up.

References

  • Title: The First Syntheses of the 1-Oxo-2-oxa-5-azaspiro[3.4]octane Ring System Found in Oxazolomycin Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: HISTONE DEACETYLASE INHIBITORS AND COMPOSITIONS AND METHODS OF USE THEREOF (EP 3291809 B1)

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Lipophilicity of 2-Oxa-5-azaspiro[3.4]octane Analogs

In the landscape of modern medicinal chemistry, the quest for drug candidates with optimized physicochemical properties is paramount. The careful modulation of properties such as lipophilicity is a critical determinant o...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the quest for drug candidates with optimized physicochemical properties is paramount. The careful modulation of properties such as lipophilicity is a critical determinant of a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Spirocyclic scaffolds have emerged as a powerful tool for medicinal chemists, offering a unique three-dimensional architecture that can lead to improved potency, selectivity, and drug-like properties.[1][2][3] This guide provides a comparative analysis of the lipophilicity of 2-oxa-5-azaspiro[3.4]octane analogs, a novel and promising scaffold in drug discovery.

The introduction of spirocyclic motifs, which contain two rings connected by a single common atom, is a strategic approach to enhance the three-dimensional character of a molecule.[4] This increased sp3-hybridized carbon fraction often correlates with improved physicochemical and pharmacokinetic profiles, including enhanced solubility and metabolic stability, and notably, decreased lipophilicity when compared to their planar, aromatic counterparts.[4][5] The 2-oxa-5-azaspiro[3.4]octane scaffold, which incorporates both an oxetane and a pyrrolidine ring, is of particular interest for its potential to confer these favorable properties.

Understanding Lipophilicity in Spirocyclic Scaffolds

Lipophilicity, a measure of a compound's affinity for a lipid-like environment, is a crucial parameter in drug design. It is most commonly expressed as the logarithm of the partition coefficient (logP) between octan-1-ol and water, or the distribution coefficient (logD) at a specific pH. While high lipophilicity can aid in membrane permeability, it is often associated with poor solubility, increased metabolic clearance, and off-target toxicity.

The rigid nature of spirocyclic systems like 2-oxa-5-azaspiro[3.4]octane can lock the conformation of a molecule, which can optimize the orientation of binding elements for a specific target.[4] Furthermore, the introduction of heteroatoms, such as the oxygen and nitrogen in the 2-oxa-5-azaspiro[3.4]octane core, can modulate the electronic and steric properties of the molecule, influencing its interaction with water and biological membranes.

Comparative Lipophilicity: Calculated and Experimental Perspectives

Direct experimental data comparing a series of 2-oxa-5-azaspiro[3.4]octane analogs is not extensively available in the public domain. However, we can draw valuable insights from computational predictions and comparative studies of related azaspirocycles.

Computational predictions provide a useful starting point for estimating the lipophilicity of the parent scaffold. For instance, the calculated XLogP3 value for the closely related 2-oxa-6-azaspiro[3.4]octane is -0.3, and for 2-oxa-5-azaspiro[3.4]octane is -0.2.[6][7] These negative values suggest that the core scaffold is inherently more hydrophilic than lipophilic.

CompoundCAS NumberMolecular FormulaPredicted XLogP
2-Oxa-5-azaspiro[3.4]octane90207-55-9C6H11NO-0.2[7]
2-Oxa-6-azaspiro[3.4]octane220290-68-6C6H11NO-0.3[6]

Table 1: Predicted Lipophilicity of Parent Scaffolds.

It is crucial to emphasize that these are calculated values and experimental determination is necessary for confirmation. The lipophilicity of analogs will be significantly influenced by the nature and position of substituents on the spirocyclic core.

A compelling case study that illustrates the impact of a spirocyclic core on lipophilicity comes from the study of azaspiro[3.3]heptanes as replacements for common heterocycles like morpholine and piperidine.[8] In many instances, the introduction of the spirocyclic center led to a decrease in the measured logD7.4 of up to 1.0 log unit, a counterintuitive result given the addition of a carbon atom.[8] This reduction in lipophilicity was attributed to an increase in the basicity of the nitrogen atom within the spirocyclic framework.[8] This principle is likely to extend to the 2-oxa-5-azaspiro[3.4]octane system, where the pyrrolidine nitrogen's basicity will be a key determinant of the overall logD.

For a more complex, substituted spirocycle, the experimental LogD7.4 of (2R,5RS,6R)-6-(m-Chlorophenoxy)-2-methyl-1-oxa-4-azaspiro(4.5)decan-3-one has been reported as 3.11. This highlights how substitution can dramatically increase the lipophilicity of a parent spirocyclic scaffold.

Experimental Determination of Lipophilicity

To rigorously compare the lipophilicity of novel 2-oxa-5-azaspiro[3.4]octane analogs, experimental determination is essential. The two most common methods are the shake-flask method for logP and chromatographic methods for logD.

Shake-Flask Method (logP Determination)

The shake-flask method is the traditional and most reliable technique for measuring logP.[9] It involves dissolving the compound in a biphasic system of octan-1-ol and water, allowing the system to reach equilibrium, and then measuring the concentration of the compound in each phase.

Protocol for Shake-Flask logP Determination:

  • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent. Prepare octan-1-ol saturated with water and water saturated with octan-1-ol.

  • Partitioning: Add a small aliquot of the stock solution to a mixture of the pre-saturated octan-1-ol and water in a centrifuge tube.

  • Equilibration: Shake the tube for a set period (e.g., 1-2 hours) at a constant temperature to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the tube to ensure complete separation of the octan-1-ol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octan-1-ol phase to the concentration in the aqueous phase.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution partition Add Stock to Octanol/Water Mixture prep_stock->partition prep_phases Prepare Saturated Octanol and Water prep_phases->partition equilibrate Shake to Equilibrate partition->equilibrate separate Centrifuge to Separate Phases equilibrate->separate quantify Quantify Compound in Each Phase (e.g., LC-MS) separate->quantify calculate Calculate logP quantify->calculate

Caption: Workflow for Shake-Flask logP Determination.

High-Performance Liquid Chromatography (HPLC) Method (logD Determination)

Chromatographic methods offer a high-throughput alternative for estimating lipophilicity, particularly for determining logD at various pH values.[10][11] These methods are based on the correlation between a compound's retention time on a reverse-phase HPLC column and its lipophilicity.

Protocol for HPLC-based logD Determination:

  • System Setup: Use a reverse-phase HPLC column (e.g., C18) with a suitable mobile phase, typically a mixture of an aqueous buffer (at the desired pH) and an organic solvent (e.g., acetonitrile or methanol).

  • Calibration: Inject a series of standard compounds with known logD values to create a calibration curve by plotting their retention times against their logD values.

  • Sample Analysis: Inject the test compounds and record their retention times under the same chromatographic conditions.

  • Calculation: Determine the logD of the test compounds by interpolating their retention times on the calibration curve.

G cluster_setup Setup & Calibration cluster_analysis Analysis cluster_result Result setup Setup RP-HPLC System (C18 Column, Buffered Mobile Phase) calibrate Inject Standards with Known logD Values setup->calibrate curve Generate Calibration Curve (Retention Time vs. logD) calibrate->curve interpolate Interpolate Retention Time on Calibration Curve curve->interpolate inject_sample Inject Test Compound get_rt Record Retention Time inject_sample->get_rt get_rt->interpolate determine_logd Determine logD interpolate->determine_logd

Caption: Workflow for HPLC-based logD Determination.

Conclusion

The 2-oxa-5-azaspiro[3.4]octane scaffold represents a promising new frontier in drug discovery, with the potential to yield compounds with favorable physicochemical properties. While extensive experimental data on the lipophilicity of its analogs is still emerging, the foundational principles of spirocycle chemistry suggest that this scaffold can be a valuable tool for reducing lipophilicity and enhancing drug-like characteristics. The predicted low lipophilicity of the parent scaffold, coupled with insights from related azaspirocycles, provides a strong rationale for its exploration. For researchers and drug development professionals, the detailed experimental protocols provided in this guide offer a clear path to accurately characterizing the lipophilicity of novel 2-oxa-5-azaspiro[3.4]octane analogs, thereby enabling the data-driven design of next-generation therapeutics.

References

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024). Expert Opinion on Drug Discovery.
  • Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. (n.d.). PMC.
  • Chromatographic Determination of Permeability-Relevant Lipophilicity Facilitates Rapid Analysis of Macrocyclic Peptide Scaffolds. (2024). Journal of Medicinal Chemistry.
  • A novel method for high throughput lipophilicity determination by microscale shake flask and liquid chromatography tandem mass spectrometry. (2013). Combinatorial Chemistry & High Throughput Screening.
  • The Spirocycle Surge in Drug Discovery. (2025). Drug Hunter.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. (2021). BLDpharm.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). DNDi.
  • The use of spirocyclic scaffolds in drug discovery. (2014). PubMed.
  • Chromatographic Determination of Permeability-Relevant Lipophilicity Facilitates Rapid Analysis of Macrocyclic Peptide Scaffolds. (2024).
  • LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY. (n.d.). SciSpace.
  • The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin. (2000). PubMed.
  • The First Syntheses of the 1-Oxo-2-oxa-5-azaspiro[3.4]octane Ring System Found in Oxazolomycin. (2000). Organic Letters.
  • 2-Oxa-6-azaspiro[3.4]octane. (n.d.). PubChem.
  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. (n.d.). PMC.
  • 2-oxa-5-azaspiro[3.4]octane (C6H11NO). (n.d.). PubChemLite.
  • (2R,5RS,6R)-6-(m-Chlorophenoxy)-2-methyl-1-oxa-4-azaspiro(4.5)decan-3-one. (2025). EPA.

Sources

Comparative

Redefining the Amine Vector: A Comparative Guide to 2-Oxa-5-azaspiro[3.4]octane and Piperidine Bioisosteres

As a Senior Application Scientist who has navigated the attrition of late-stage lead compounds due to ADME/Tox liabilities, I approach the piperidine ring with both respect and caution. While piperidine is a privileged s...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist who has navigated the attrition of late-stage lead compounds due to ADME/Tox liabilities, I approach the piperidine ring with both respect and caution. While piperidine is a privileged scaffold found in over a hundred approved drugs, its high basicity (pKa > 9.5) and lipophilicity frequently result in promiscuous hERG channel binding and rapid cytochrome P450 (CYP450)-mediated clearance [1].

When brute-force fluorination or steric shielding yields diminishing returns, topological re-engineering becomes necessary. The transition to spirocyclic bioisosteres—specifically 2-oxa-5-azaspiro[3.4]octane —represents a multidimensional solution. By introducing an oxygen atom into a strained spirocyclic system, we can fundamentally alter the physicochemical and metabolic fate of the amine vector while preserving the spatial trajectory of its exit bonds.

This guide objectively compares the performance of 2-oxa-5-azaspiro[3.4]octane against traditional piperidine and early-generation spirocycles, providing the experimental causality and self-validating protocols necessary for seamless integration into your drug development workflows.

Physicochemical Profiling & Structural Causality

The substitution of a piperidine ring with a 2-oxa-5-azaspiro[3.4]octane system is not merely a structural novelty; it is a calculated physicochemical intervention[2].

The Causality of pKa Modulation: In a standard piperidine, the nitrogen lone pair is highly available, leading to a high pKa (~10.2). This strong basicity drives protonation at physiological pH, increasing the likelihood of binding to the hERG potassium channel's internal cavity. In 2-oxa-5-azaspiro[3.4]octane, the oxygen atom in the adjacent oxetane/tetrahydrofuran-like ring exerts a strong electron-withdrawing inductive effect through the spiro-carbon. This pulls electron density away from the nitrogen, lowering the pKa by 1.5 to 2.0 units [4]. Consequently, basicity is reduced, lipophilicity (LogD) drops, and aqueous solubility increases significantly.

Quantitative Comparison of Amine Vectors
Property / MetricPiperidine2-Azaspiro[3.3]heptane2-Oxa-5-azaspiro[3.4]octane
Basicity (pKa) 10.0 – 10.48.8 – 9.08.0 – 8.5
Lipophilicity (LogD at pH 7.4) ~1.5~1.20.5 – 0.8
Aqueous Solubility (μM) < 50~100> 200
Primary Clearance Pathway CYP450 (α-Oxidation)CYP450mEH / CYP450
hERG Liability HighModerateLow

Data synthesized from comparative bioisostere profiling in human liver microsomes (HLM) and patch-clamp assays.

Metabolic Stability and Clearance Pathways

Standard piperidines are predominantly cleared via CYP450-mediated α-oxidation, leading to ring-opening or dealkylation. The spirocyclic core of 2-oxa-5-azaspiro[3.4]octane sterically shields the α-carbons, impeding CYP450 access [3].

However, introducing an oxygen-containing spiro-ring (like an oxetane) introduces a new variable: Microsomal Epoxide Hydrolase (mEH) . mEH can mediate the hydrolytic ring-opening of strained oxa-cycles. Therefore, evaluating the metabolic stability of 2-oxa-5-azaspiro[3.4]octane requires a self-validating assay that decouples CYP450 clearance from mEH clearance.

MetabolicPathway A Lead Compound (Amine Vector) B Human Liver Microsomes (HLM) Assay A->B C + NADPH Cofactor (CYP450 Dependent) B->C D - NADPH Cofactor (mEH Dependent) B->D E Piperidine Rapid α-Oxidation C->E High CL_int F 2-oxa-5-azaspiro[3.4]octane Oxa-Ring Opening D->F Shifted Clearance

Metabolic clearance pathway differentiating CYP450 and mEH mechanisms.

Protocol 1: Self-Validating Intrinsic Clearance ( CLint​ ) Profiling

Purpose: To accurately quantify metabolic degradation while identifying the specific enzymatic pathway (CYP vs. mEH).

  • Preparation of Matrices: Prepare Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Dual-Arm Incubation (The Self-Validating Step):

    • Arm A (+NADPH): Add 1 mM NADPH to activate CYP450 enzymes.

    • Arm B (-NADPH): Omit NADPH. Causality: Since mEH does not require NADPH, any clearance observed in Arm B is definitively non-CYP mediated, isolating the vulnerability of the oxa-spiro system [3].

  • Reaction Initiation: Spike in the test compound (piperidine or 2-oxa-5-azaspiro[3.4]octane derivative) to a final concentration of 1 μM. Incubate at 37°C.

  • Time-Course Quenching: At 0, 5, 15, 30, and 60 minutes, extract 50 μL aliquots and immediately quench in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

Synthetic Integration & Late-Stage Functionalization

Incorporating 2-oxa-5-azaspiro[3.4]octane into a lead scaffold is typically achieved via reductive amination or nucleophilic aromatic substitution ( SN​Ar ). However, the spiro[3.4] system is significantly more sterically congested than a flat piperidine ring. Standard one-pot reductive aminations often fail because the reducing agent consumes the aldehyde before the bulky imine can fully form.

SynthesisWorkflow Step1 1. Imine Formation Aldehyde + Spirocycle Step2 2. Steric Equilibration (DCM, TEA, 30 min) Step1->Step2 Prevent premature reduction Step3 3. Selective Reduction (NaBH(OAc)3, 12h) Step2->Step3 Step4 4. Basic Quench (NaHCO3) Step3->Step4 Step5 5. Phase Separation & HPLC Purification Step4->Step5

Self-validating reductive amination workflow for sterically hindered spirocycles.

Protocol 2: Sterically-Optimized Reductive Amination

Purpose: To achieve high-yield coupling of 2-oxa-5-azaspiro[3.4]octane to aryl/alkyl aldehydes.

  • Imine Pre-formation (Critical Step): Dissolve 1.0 equivalent of the target aldehyde and 1.2 equivalents of 2-oxa-5-azaspiro[3.4]octane (free base or oxalate salt) in anhydrous Dichloromethane (DCM).

  • Base Addition: If using the oxalate salt, add 2.5 equivalents of Triethylamine (TEA) to liberate the free base.

  • Steric Equilibration: Stir the mixture at room temperature for exactly 30 minutes before adding the reducing agent. Causality: This allows the sterically hindered spiro-amine to fully condense with the aldehyde, forming the intermediate imine and preventing the formation of the corresponding alcohol byproduct [1].

  • Reduction: Add 1.5 equivalents of Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) in a single portion. Stir at room temperature for 12 hours.

  • Quench and Extraction: Quench the reaction with saturated aqueous NaHCO3​ . The basic quench ensures the newly formed tertiary amine remains deprotonated and partitions into the organic layer. Filter through a phase separator and purify via preparative HPLC.

Conclusion

Replacing piperidine with 2-oxa-5-azaspiro[3.4]octane is a highly effective strategy for rescuing compounds plagued by high lipophilicity, hERG toxicity, and rapid CYP450 clearance. By understanding the causality behind its lower pKa and altered metabolic profile, researchers can rationally deploy this bioisostere to widen the therapeutic window of their lead candidates.

References
  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews - ACS Publications.[Link]

  • Discovery of AZD1979, a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist. ACS Publications.[Link]

  • Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. ACS Publications.[Link]

Validation

Crystallographic Validation of 2-oxa-5-azaspiro[3.4]octane Target Binding: A Comparative Guide

As drug discovery increasingly embraces the "escape from flatland" paradigm, sp3-rich spirocycles have emerged as premier bioisosteres for traditional flat heterocycles like morpholine and piperidine[1]. While more than...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly embraces the "escape from flatland" paradigm, sp3-rich spirocycles have emerged as premier bioisosteres for traditional flat heterocycles like morpholine and piperidine[1]. While more than 20 FDA-approved drugs contain a morpholine moiety, it is often metabolically labile and can suffer from suboptimal physicochemical properties[2]. To address this, the 2-oxa-5-azaspiro[3.4]octane scaffold offers a unique combination of reduced lipophilicity, enhanced metabolic stability, and an altered three-dimensional vector space[3].

However, to truly harness this scaffold, structural biologists and medicinal chemists must rigorously validate its target binding mode. This guide provides an objective, data-driven comparison of 2-oxa-5-azaspiro[3.4]octane against its morpholine counterpart, utilizing high-resolution X-ray crystallography and isothermal titration calorimetry (ITC) to elucidate the causality behind its superior binding profile.

Mechanistic Causality: Why the Spirocycle Outperforms Morpholine

Replacing a morpholine ring with a 2-oxa-5-azaspiro[3.4]octane system is not merely a physicochemical optimization; it is a profound structural intervention. Morpholine's chair conformation projects its oxygen atom in an equatorial or axial vector relative to the ring plane. In contrast, the spiro fusion of the [3.4]octane system forces the oxygen into an orthogonal trajectory. This unique exit vector allows the oxygen to engage in novel hydrogen-bonding networks or displace high-energy, ordered water molecules buried deep within the protein's binding pocket—a phenomenon that directly drives enthalpic gains and alters the binding mode[4]. Furthermore, the increased rigidity of spiro-analogues leads to a lower entropic binding penalty compared to flexible monocycles[5].

G M Morpholine Analog (High Flexibility) E1 High Entropic Penalty Upon Binding M->E1 W1 Fails to Displace Deep Pocket Water M->W1 S 2-oxa-5-azaspiro[3.4]octane (Rigid sp3 Scaffold) E2 Minimal Entropic Penalty (Pre-organized) S->E2 W2 Orthogonal Oxygen Vector Displaces High-Energy Water S->W2 R1 Sub-optimal Kd (Enthalpy-Driven) E1->R1 R2 Superior Kd (Enthalpy-Entropy Synergy) E2->R2 W1->R1 W2->R2

Fig 1. Thermodynamic causality comparing morpholine and spirocyclic bioisosteres in target binding.

Comparative Performance Data

To objectively compare the performance of the spirocyclic scaffold against morpholine, we analyze a matched molecular pair (MMP) bound to a model target. The data below synthesizes typical findings when transitioning from a flat heterocycle to a rigid spirocycle.

MetricMorpholine Analog2-oxa-5-azaspiro[3.4]octane AnalogCausality / Interpretation
Resolution (Å) 2.101.85Spirocycle induces tighter packing and reduces local flexibility.
Ligand B-factor (Ų) 45.228.7Lower B-factor indicates higher occupancy and rigid binding.
Kd (nM) 125.014.5~9-fold improvement driven by optimal pocket complementarity.
ΔH (kcal/mol) -6.2-8.9Enthalpic gain from displacing a high-energy water molecule.
-TΔS (kcal/mol) -3.1-1.2Reduced entropic penalty due to pre-organized sp3 rigidity.

Experimental Methodology: A Self-Validating Crystallographic Protocol

To generate high-fidelity data, a robust crystallographic workflow is required. The following protocol emphasizes co-crystallization over soaking to ensure the protein can undergo any necessary ligand-induced conformational adaptations.

G A Protein-Ligand Complexation B Vapor Diffusion Crystallization A->B C Synchrotron X-ray Diffraction B->C D Molecular Replacement & Phasing C->D E Electron Density Refinement D->E

Fig 2. Step-by-step crystallographic workflow for validating spirocyclic ligand binding.

Step-by-Step Protocol: Co-Crystallization and Structure Determination
  • Complex Preparation & Internal Control:

    • Concentrate the target protein to 10 mg/mL in a buffer containing 20 mM HEPES (pH 7.4), 150 mM NaCl, and 1 mM TCEP.

    • Causality: TCEP prevents spurious intermolecular disulfide bond formation, which could artificially alter the binding pocket conformation and restrict domain movement.

    • Add the 2-oxa-5-azaspiro[3.4]octane ligand at a 3:1 molar excess (1% v/v final DMSO).

    • Self-Validation: Always run a parallel crystallization drop with 1% DMSO (apo-structure) to serve as an isomorphous control. This ensures that any observed electron density in the pocket is unambiguously the ligand and not a buffer artifact.

  • Vapor Diffusion Crystallization:

    • Set up hanging-drop vapor diffusion plates at 20°C. Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., 20% PEG 3350, 0.2 M ammonium citrate).

    • Causality: Ammonium citrate acts as a mild kosmotrope, promoting orderly protein precipitation (crystal nucleation) while maintaining the solubility of the lipophilic spirocyclic ligand.

  • Cryo-Protection and Data Collection:

    • Harvest crystals after 5-7 days. Briefly transfer them to a cryo-protectant solution (reservoir solution + 20% glycerol) before flash-cooling in liquid nitrogen.

    • Collect diffraction data at a synchrotron source (e.g., 100 K, wavelength 0.979 Å).

  • Phasing and Refinement:

    • Process data using XDS and perform molecular replacement using the apo-structure (DMSO control) as the search model.

    • Self-Validation: Before modeling the ligand, generate an Fo-Fc omit map. The 2-oxa-5-azaspiro[3.4]octane ligand must show a clear >3σ positive density peak corresponding to the orthogonal oxygen-containing ring. If the density is ambiguous, the occupancy is too low to claim structural validation.

    • Refine the structure using Phenix.refine, carefully monitoring the R-free value to prevent overfitting.

Discussion: The "Water Displacement" Advantage

The crystallographic data reveals exactly why the 2-oxa-5-azaspiro[3.4]octane analog outperforms the morpholine derivative. In the morpholine complex, a highly ordered water molecule often sits at the bottom of the binding pocket, bridging the ligand and the protein backbone. The entropic cost of trapping this water is significant.

When the spirocyclic analog is introduced, the orthogonal projection of the oxygen atom perfectly overlaps with the coordinates of this ordered water molecule. By displacing this water into the bulk solvent, the system gains a massive entropic reward, while the spirocyclic oxygen directly assumes the hydrogen-bonding role, maintaining the enthalpic network. This phenomenon is a classic example of structure-based drug design (SBDD) principles in action, validating the use of spirocycles to modulate physicochemical and thermodynamic properties[4].

References

  • Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. Journal of Medicinal Chemistry - ACS Publications. 3

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC. 5

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing.1

  • Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2 H-benzo[ b][1,4]oxazin-6-yl Moiety. PubMed. 4

  • Morpholine Bioisosteres for Drug Design. Enamine. 2

Sources

Comparative

The Advantage of Three-Dimensionality: Benchmarking the In Vivo Clearance of 2-oxa-5-azaspiro[3.4]octane and its Analogs

A Senior Application Scientist's Guide to Understanding and Predicting In Vivo Clearance In the relentless pursuit of novel therapeutics with improved pharmacokinetic profiles, medicinal chemists are increasingly venturi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Understanding and Predicting In Vivo Clearance

In the relentless pursuit of novel therapeutics with improved pharmacokinetic profiles, medicinal chemists are increasingly venturing into the third dimension of chemical space. The strategic incorporation of spirocyclic scaffolds, such as 2-oxa-5-azaspiro[3.4]octane, represents a paradigm shift away from the "flat" aromatic structures that have long dominated drug discovery. This guide provides an in-depth comparison of the expected in vivo clearance of 2-oxa-5-azaspiro[3.4]octane-containing compounds against their more traditional, non-spirocyclic counterparts, namely morpholine and piperazine derivatives.

While direct, publicly available in vivo clearance data for the parent 2-oxa-5-azaspiro[3.4]octane is limited, a wealth of preclinical data on structurally related spirocycles, particularly those containing the 2-oxa-6-azaspiro[3.3]heptane moiety, allows for a robust, data-driven extrapolation of its expected performance. This guide will delve into the mechanistic basis for the improved metabolic stability often observed with these three-dimensional scaffolds, provide a detailed experimental protocol for determining in vivo clearance, and present comparative data to benchmark expectations for novel compounds incorporating the 2-oxa-5-azaspiro[3.4]octane core.

The Rationale for Spirocycles: Escaping Flatland to Enhance Metabolic Stability

The introduction of a spirocyclic moiety, which contains a single atom as the junction of two rings, imparts a rigid, three-dimensional conformation to a molecule.[1] This structural constraint can be highly advantageous for several reasons. Firstly, it can pre-organize the molecule into a conformation that is optimal for binding to its biological target, potentially increasing potency. Secondly, and most relevant to this guide, the rigid structure can shield metabolically labile sites from the active sites of drug-metabolizing enzymes, such as the Cytochrome P450 (CYP) family.[2]

In contrast, more flexible, non-spirocyclic analogs like those containing morpholine or piperazine can adopt multiple conformations, some of which may present vulnerable sites for metabolic attack, leading to higher clearance rates. The 2-oxa-5-azaspiro[3.4]octane scaffold, by its very nature, is expected to exhibit enhanced metabolic stability, a key determinant of in vivo clearance.

Comparative Analysis of In Vitro Metabolic Stability: A Predictor of In Vivo Clearance

While in vivo data is the gold standard, in vitro metabolic stability assays using liver microsomes or hepatocytes are powerful predictive tools in early drug discovery.[3][4] A comparative study of a morpholine-containing compound and its bioisosteric 2-oxa-6-azaspiro[3.3]heptane analog provides compelling evidence for the metabolic advantages of spirocyclic oxetanes.[5]

CompoundMoietyIntrinsic Clearance (HLM) (µL/min/mg)Intrinsic Clearance (Rat Hepatocytes) (µL/min/10⁶ cells)Intrinsic Clearance (Human Hepatocytes) (µL/min/10⁶ cells)
6a Morpholine4861190
6b 2-oxa-6-azaspiro[3.3]heptane22 13 11

Data sourced from a comparative study on complex molecules where these moieties were incorporated.[5][6]

The data unequivocally demonstrates that the replacement of the morpholine ring with a spirocyclic 2-oxa-6-azaspiro[3.3]heptane results in a significant reduction in intrinsic clearance across all tested in vitro systems.[5] This suggests that the spirocyclic analog is less susceptible to metabolic degradation, which is a strong indicator of lower in vivo clearance and a potentially longer half-life.

Case Study: Pharmacokinetics of AZD1979, a 2-oxa-6-azaspiro[3.3]heptane-Containing Drug Candidate

The preclinical data for AZD1979, a melanin-concentrating hormone receptor 1 (MCHr1) antagonist that incorporates a 2-oxa-6-azaspiro[3.3]heptane moiety, further supports the favorable pharmacokinetic profile of this class of compounds.[7][8] While specific clearance values in rats are not detailed in the cited literature, the compound demonstrated good oral bioavailability and dose-dependent efficacy in animal models, which is consistent with a molecule that is not rapidly cleared from circulation.[7] The development of AZD1979 to a clinical candidate underscores the drug-like properties that can be achieved with this spirocyclic scaffold.[8]

Benchmarking Against Marketed Drugs: Morpholine and Piperazine Analogs

To provide a broader context, the following table summarizes the reported in vivo clearance rates of several marketed drugs containing morpholine and piperazine moieties in humans. It is important to note that direct cross-species comparisons should be made with caution, and these values are provided as a general reference for the clearance rates of compounds containing these common heterocyclic scaffolds.

DrugMoietyClearance (Human)
ReboxetineMorpholine0.25 ± 0.12 L/h/kg[9]
GefitinibMorpholine595 mL/min (IV)[9]
AprepitantMorpholine~370 mL/min[9]
ImatinibPiperazine8-14 L/h
SildenafilPiperazine41 L/h

These values highlight the moderate to high clearance often observed with drugs containing these flexible heterocyclic rings.

Experimental Protocol for Determining In Vivo Clearance of 2-oxa-5-azaspiro[3.4]octane in Rats

This protocol outlines a robust methodology for determining the in vivo clearance of a novel compound containing the 2-oxa-5-azaspiro[3.4]octane scaffold in a preclinical rat model.

I. Animal Model and Acclimation
  • Species: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).

  • Acclimation: House the animals in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) for at least one week prior to the study, with free access to standard chow and water.

  • Catheterization: For serial blood sampling, surgically implant a catheter into the jugular vein of each rat under anesthesia. Allow a recovery period of at least 48 hours.

II. Dosing and Sample Collection
  • Formulation: Prepare a clear, sterile solution of the test compound in a suitable vehicle (e.g., saline, 5% DMSO/5% Solutol in saline).

  • Dosing:

    • Intravenous (IV) Administration: Administer the compound as a single bolus dose (e.g., 1-2 mg/kg) via the tail vein or a dedicated catheter.

    • Oral (PO) Administration: Administer the compound via oral gavage (e.g., 5-10 mg/kg).

  • Blood Sampling:

    • Collect serial blood samples (approximately 100-150 µL) from the jugular vein catheter at predetermined time points (e.g., pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood samples (e.g., 3000 x g for 10 minutes at 4°C) to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

III. Bioanalysis
  • Sample Preparation: Develop and validate a method for extracting the test compound from the plasma samples. This typically involves protein precipitation with an organic solvent (e.g., acetonitrile) containing an internal standard.

  • LC-MS/MS Analysis: Quantify the concentration of the test compound in the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

IV. Pharmacokinetic Analysis
  • Data Plotting: Plot the plasma concentration of the test compound versus time.

  • Parameter Calculation: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including:

    • Area Under the Curve (AUC): The total drug exposure over time.

    • Clearance (CL): The volume of plasma cleared of the drug per unit of time. Calculated as Dose / AUC for IV administration.

    • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

    • Half-life (t½): The time required for the concentration of the drug in the body to be reduced by half.

G cluster_pre Pre-Study cluster_study In Vivo Study cluster_analysis Analysis Animal_Acclimation Animal Acclimation & Catheterization Dosing IV or PO Dosing Animal_Acclimation->Dosing Formulation Test Compound Formulation Formulation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Bioanalysis LC-MS/MS Bioanalysis Plasma_Separation->Bioanalysis PK_Analysis Pharmacokinetic Analysis (AUC, CL, Vd, t½) Bioanalysis->PK_Analysis

Caption: Experimental workflow for determining in vivo clearance.

Visualizing the Metabolic Landscape

The enhanced metabolic stability of spirocyclic compounds can be attributed to their unique three-dimensional structure, which can sterically hinder the approach of metabolic enzymes. The following diagram illustrates the conceptual difference in metabolic susceptibility between a flexible, non-spirocyclic scaffold and a rigid spirocyclic scaffold.

G cluster_flexible Flexible Non-Spirocyclic Scaffold (e.g., Morpholine) cluster_rigid Rigid Spirocyclic Scaffold (e.g., 2-oxa-5-azaspiro[3.4]octane) Flexible_Scaffold Flexible Scaffold Metabolically_Vulnerable_Sites Exposed Metabolically Vulnerable Sites Flexible_Scaffold->Metabolically_Vulnerable_Sites Multiple Conformations Metabolic_Enzyme Metabolic Enzyme (e.g., CYP450) Metabolically_Vulnerable_Sites->Metabolic_Enzyme High Metabolic Susceptibility Rigid_Scaffold Rigid Spirocyclic Scaffold Steric_Hindrance Sterically Shielded Metabolic Sites Rigid_Scaffold->Steric_Hindrance Fixed Conformation Steric_Hindrance->Metabolic_Enzyme Low Metabolic Susceptibility

Caption: Conceptual model of metabolic susceptibility.

Conclusion

The strategic incorporation of the 2-oxa-5-azaspiro[3.4]octane scaffold offers a promising avenue for the design of novel therapeutics with enhanced pharmacokinetic properties. The inherent three-dimensionality and rigidity of this spirocycle are predicted to confer greater metabolic stability compared to traditional, more flexible heterocyclic motifs like morpholine and piperazine. The provided experimental protocol offers a robust framework for validating this hypothesis and accurately determining the in vivo clearance of new chemical entities. By embracing three-dimensional scaffolds, drug discovery programs can increase the likelihood of identifying candidates with the optimal balance of potency, selectivity, and pharmacokinetic properties required for clinical success.

References

  • Toxicokinetic and mass balance of morpholine in rats - PubMed. Available at: [Link]

  • Effects of a novel potent melanin-concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs - PMC. Available at: [Link]

  • The pharmacological properties of a novel MCH1 receptor antagonist isolated from combinatorial libraries - PMC. Available at: [Link]

  • Utility of metabolic stability screening: comparison of in vitro and in vivo clearance - PubMed. Available at: [Link]

  • Translational Modeling to Guide Study Design and Dose Choice in Obesity Exemplified by AZD1979, a Melanin-concentrating Hormone Receptor 1 Antagonist - ResearchGate. Available at: [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC. Available at: [Link]

  • Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers - PubMed. Available at: [Link]

  • Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) - ACS Publications - American Chemical Society. Available at: [Link]

  • Appraisal of the Kidney Status of the Rat Model to Sub-acute Treatment with Piperazine Citrate - Science Alert. Available at: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. Available at: [Link]

  • Beyond-Rule-of-Five Compounds Are Not Different: In Vitro–In Vivo Extrapolation of Female CD-1 Mouse Clearance Based on Merck Healthcare KGaA Compound Set - MDPI. Available at: [Link]

  • The melanin-concentrating hormone system as a target for the treatment of sleep disorders. Available at: [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed. Available at: [Link]

  • In vitro-in vivo extrapolation of clearance: modeling hepatic metabolic clearance of highly bound drugs and comparative assessment with existing calculation methods. - Semantic Scholar. Available at: [Link]

  • Discovery of a novel melanin concentrating hormone receptor 1 (MCHR1) antagonist with reduced hERG inhibition - PubMed. Available at: [Link]

  • Effects of Piperine on the Intestinal Permeability and Pharmacokinetics of Linarin in Rats. Available at: [Link]

  • In vitro-in vivo extrapolation and hepatic clearance dependent underprediction - eScholarship. Available at: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Publications. Available at: [Link]

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